molecular formula C22H23NO8S B10849523 Isosorbide-2-benzylcarbamate-5-tosylate

Isosorbide-2-benzylcarbamate-5-tosylate

Cat. No.: B10849523
M. Wt: 461.5 g/mol
InChI Key: RGANIXDJVGCBKP-MTQWCTHYSA-N
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Description

Isosorbide-2-benzylcarbamate-5-tosylate is a chemical compound known for its potential applications in medicinal chemistry. It is derived from isosorbide, a bio-based compound, and features both benzylcarbamate and tosylate functional groups. This compound is of interest due to its potential as a selective inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isosorbide-2-benzylcarbamate-5-tosylate typically involves multiple steps:

    Preparation of Isosorbide Derivative: Isosorbide is first reacted with benzyl isocyanate to form isosorbide-2-benzylcarbamate.

    Tosylation: The isosorbide-2-benzylcarbamate is then treated with tosyl chloride in the presence of a base such as pyridine to introduce the tosylate group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Isosorbide: Derived from renewable resources like glucose.

    Sequential Reactions: Conducted in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isosorbide-2-benzylcarbamate-5-tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be replaced by nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Isosorbide derivatives and benzylamine.

Scientific Research Applications

Isosorbide-2-benzylcarbamate-5-tosylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isosorbide-2-benzylcarbamate-5-tosylate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C22H23NO8S

Molecular Weight

461.5 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-3-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate

InChI

InChI=1S/C22H23NO8S/c1-14-7-9-16(10-8-14)32(26,27)22(25)31-18-13-29-19-17(12-28-20(18)19)30-21(24)23-11-15-5-3-2-4-6-15/h2-10,17-20H,11-13H2,1H3,(H,23,24)/t17-,18+,19+,20+/m0/s1

InChI Key

RGANIXDJVGCBKP-MTQWCTHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3OC(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC2COC3C2OCC3OC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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